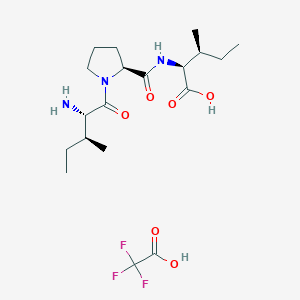

Diprotin A (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Diprotin A (TFA) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y la inhibición de DPP-IV.

Industria: Utilizado en el desarrollo de terapias basadas en péptidos y como patrón de referencia en métodos analíticos.

Mecanismo De Acción

Diprotin A (TFA) ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa IV (DPP-IV). Esta inhibición previene la degradación de las hormonas incretinas como el péptido similar al glucagón-1 (GLP-1), lo que aumenta la secreción de insulina y mejora la homeostasis de la glucosa. Los objetivos moleculares involucrados incluyen la enzima DPP-IV y los receptores de incretinas en las células β pancreáticas .

Análisis Bioquímico

Biochemical Properties

Diprotin A (TFA) interacts with the enzyme DPP-4, inhibiting its activity . This interaction plays a crucial role in biochemical reactions, particularly those involving the regulation of glucose metabolism. By inhibiting DPP-4, Diprotin A (TFA) can influence the levels of incretin hormones, which are key regulators of insulin secretion .

Cellular Effects

Diprotin A (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it can protect the vascular barrier of human umbilical vein endothelial cells by reducing VE-cadherin disruption . This effect is achieved by inhibiting the increase in cleaved β-catenin in response to hypoxia .

Molecular Mechanism

The molecular mechanism of Diprotin A (TFA) involves its interaction with DPP-4. By inhibiting DPP-4, Diprotin A (TFA) prevents the breakdown of incretin hormones, thereby promoting insulin secretion and regulating glucose metabolism . Additionally, Diprotin A (TFA) can reduce VE-cadherin disruption by inhibiting the increase in cleaved β-catenin, which protects the vascular barrier of cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Diprotin A (TFA) in laboratory settings are limited, it’s known that the effects of DPP-4 inhibitors like Diprotin A (TFA) can be observed over time. For instance, the protective effects of Diprotin A (TFA) on the vascular barrier of cells can be observed following exposure to hypoxic conditions .

Dosage Effects in Animal Models

In animal models, specifically in mice, Diprotin A (TFA) has been shown to reduce cerebral infarction volume, increase vascular area and length around the brain injury, and improve blood-brain barrier permeability . These effects were observed following the administration of Diprotin A (TFA) at doses of 70 μg/kg .

Metabolic Pathways

Diprotin A (TFA) is involved in the metabolic pathway related to glucose metabolism. By inhibiting DPP-4, it influences the levels of incretin hormones, which are key regulators of insulin secretion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Diprotin A (TFA) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción generalmente incluyen el uso de reactivos de acoplamiento como HBTU (hexafluorofosfato de O-(benzotriazol-1-il)-N,N,N’,N’-tetrametiluronio) y bases como DIPEA (N,N-diisopropiletilamina) para facilitar la formación de enlaces peptídicos .

Métodos de Producción Industrial

La producción industrial de Diprotin A (TFA) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

Diprotin A (TFA) principalmente experimenta reacciones de formación de enlaces peptídicos e hidrólisis. No suele participar en reacciones de oxidación o reducción debido a la estabilidad de sus enlaces peptídicos.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: HBTU, HATU (hexafluorofosfato de O-(7-azabenzotriazol-1-il)-N,N,N’,N’-tetrametiluronio)

Bases: DIPEA, N-metilmorfolina (NMM)

Solventes: Dimetilformamida (DMF), diclorometano (DCM)

Productos Principales

El producto principal de la síntesis es el propio Diprotin A (TFA), con alta pureza alcanzada mediante purificación por HPLC .

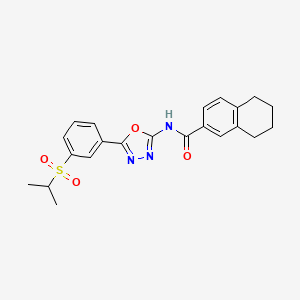

Comparación Con Compuestos Similares

Compuestos Similares

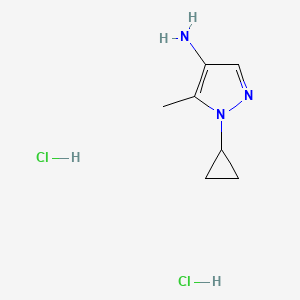

Diprotin B: Otro inhibidor tripéptido de DPP-IV con una secuencia de aminoácidos ligeramente diferente (Val-Pro-Leu).

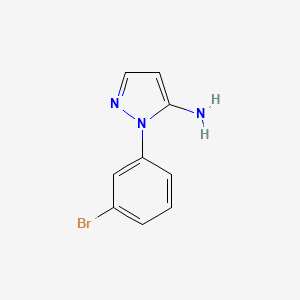

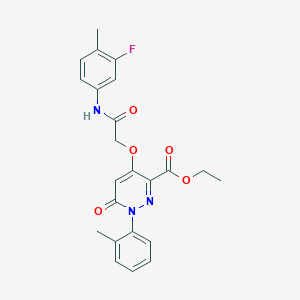

Sitagliptina: Un inhibidor de DPP-IV de molécula pequeña utilizado clínicamente para el tratamiento de la diabetes tipo 2.

Vildagliptina: Otro inhibidor de DPP-IV de molécula pequeña con aplicaciones terapéuticas similares.

Unicidad

Diprotin A (TFA) es único debido a su naturaleza peptídica, que permite interacciones específicas con la enzima DPP-IV. A diferencia de los inhibidores de molécula pequeña, Diprotin A (TFA) puede proporcionar información sobre los aspectos estructurales y funcionales de la inhibición de DPP-IV basada en péptidos .

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYVJOUHGUZNN-BABXMESMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide](/img/structure/B2923847.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2923851.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)

![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2923859.png)

![2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2923864.png)

![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)

![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)